molecular formula C24H22FN5OS B2925583 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one CAS No. 1189652-78-5

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2925583
CAS No.: 1189652-78-5
M. Wt: 447.53
InChI Key: YFLGIRORAZQEIU-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its combination of a fluorophenyl-substituted piperazine ring and a pyrrolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5OS/c25-19-8-4-5-9-20(19)29-10-12-30(13-11-29)21(31)15-32-24-23-22(27-16-28-24)18(14-26-23)17-6-2-1-3-7-17/h1-9,14,16,26H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLGIRORAZQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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